Product packaging for 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole(Cat. No.:CAS No. 1419864-64-4)

7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole

Cat. No.: B3322133
CAS No.: 1419864-64-4
M. Wt: 422.3 g/mol
InChI Key: DQPNLJBOHKHPLT-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole (CAS 1419864-64-4) is a brominated organic compound with the molecular formula C₂₆H₁₆BrN and a molecular weight of 422.32 g/mol . It is recognized as a valuable building block in the field of organic electronics, specifically categorized as an OLED material . This compound is part of the 7H-dibenzo[c,g]carbazole family, a class of compounds known for their extended aromatic ring systems which are of significant interest in materials science . The incorporation of a bromophenyl group provides a reactive site for further cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, allowing researchers to synthesize more complex molecular architectures . Derivatives of dibenzo[c,g]carbazole are investigated in biochemical and toxicological research due to their biological activity. Studies on the parent compound, 7H-dibenzo[c,g]carbazole, have shown it to be a potent environmental carcinogen and mutagen, with metabolism in rat liver preparations leading to the formation of phenolic derivatives . The metabolic activation is primarily mediated by Cytochrome P450 (CYP) enzymes, and the compound's mutagenic potential is influenced by substitutions on its nitrogen atom . This makes related brominated compounds useful as synthetic intermediates or stable standards in metabolic and mutagenesis studies . This product is offered with a purity of not less than 98% . It is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. All handling and storage should be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16BrN B3322133 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole CAS No. 1419864-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-(4-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16BrN/c27-19-11-13-20(14-12-19)28-23-15-9-17-5-1-3-7-21(17)25(23)26-22-8-4-2-6-18(22)10-16-24(26)28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNLJBOHKHPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of the 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-N bond, separating the dibenzo[c,g]carbazole core and the 4-bromophenyl moiety. This leads to two key precursors: 7H-dibenzo[c,g]carbazole and a suitable 4-bromophenyl electrophile, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075). The formation of the C-N bond can be achieved through a well-established N-arylation reaction, most notably the Buchwald-Hartwig amination.

Further disconnection of the 7H-dibenzo[c,g]carbazole core reveals several potential synthetic pathways. One common approach involves the formation of the central pyrrole (B145914) ring through the cyclization of a suitably substituted diarylamine precursor. Another powerful method starts from 1,1'-bi-2-naphthol (B31242) (BINOL), which can be converted to the corresponding diamine and then cyclized to form the dibenzo[c,g]carbazole skeleton.

Core Dibenzo[c,g]carbazole Synthesis Approaches

The synthesis of the fundamental 7H-dibenzo[c,g]carbazole framework is a critical step that has been approached through various classical and modern synthetic methods.

Annulation and cyclization reactions are cornerstone strategies for constructing the polycyclic dibenzo[c,g]carbazole system. One of the classical methods is the Graebe-Ullmann reaction, which involves the thermal decomposition of a 1-arylbenzotriazole to form a carbazole (B46965). While effective for simpler carbazoles, its application to more complex, polycyclic systems like dibenzo[c,g]carbazole can be challenging due to the high temperatures required.

A more contemporary and widely used approach is the Fischer indole (B1671886) synthesis. For instance, the synthesis of hydroxylated derivatives of 7H-dibenzo[c,g]carbazole has been achieved starting from 8-methoxy-2-tetralone (B1364922) and 2-naphthylhydrazine, which undergo a Fischer indole synthesis to form an intermediate that is subsequently aromatized. nih.gov

Photochemical cyclization of diarylamines also presents a viable route. This method involves the irradiation of a diarylamine precursor, leading to an intramolecular cyclization to form the carbazole ring. researchgate.net

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, and the construction of the dibenzo[c,g]carbazole core is no exception. Palladium-catalyzed reactions, in particular, have been instrumental. One such method involves a tandem C-H functionalization and C-N bond formation, starting from a biarylamide substrate. mit.edu This approach offers high efficiency and functional group tolerance.

Another innovative method utilizes a sequential gold catalysis and photomediated cyclization to construct the dibenzo[c,g]carbazole framework. rsc.org Furthermore, an operationally simple and scalable one-pot synthesis from racemic 1,1'-bi-2-naphthol (BINOL) has been reported, which proceeds via amination and subsequent cyclization. rsc.orgchemicalbook.com

The rational design of precursors is paramount for the successful synthesis of the dibenzo[c,g]carbazole core. The choice of starting materials and their substituents can significantly influence the course and outcome of the reaction. For instance, in the synthesis from BINOL, the dihydroxy groups are converted to amino groups, which then serve as the nitrogen source for the carbazole ring. chemicalbook.com

In strategies involving Fischer indole synthesis, the selection of the appropriate ketone and hydrazine (B178648) components is crucial for directing the cyclization to form the desired dibenzo[c,g]carbazole isomer. nih.gov Similarly, for transition metal-catalyzed methods, the precursors are often designed with specific directing groups or leaving groups to facilitate the desired bond formations.

N-Arylation Strategies for Introducing the 4-Bromophenyl Moiety

Once the 7H-dibenzo[c,g]carbazole core is in hand, the final step is the introduction of the 4-bromophenyl group at the nitrogen atom. This is typically achieved through a cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netnih.gov It is the method of choice for the N-arylation of a wide range of amines and N-heterocycles, including carbazoles. The reaction generally involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

In this reported synthesis, 9H-carbazole-3,6-dicarboxylic acid is coupled with 1,4-dibromobenzene. The reaction conditions for this transformation are detailed in the table below.

ReactantsCatalystLigandBaseSolventTemperatureTimeYieldReference
9H-Carbazole-3,6-dicarboxylic acid, 1,4-DibromobenzenePd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane100 °C24 h75% rsc.org

This example demonstrates the feasibility of using a palladium catalyst with a bulky, electron-rich phosphine ligand and a phosphate (B84403) base to effect the N-arylation of a carbazole with a dibrominated arene. The choice of ligand is critical, with bulky phosphines like tri-tert-butylphosphine (B79228) often being effective in promoting the reductive elimination step of the catalytic cycle. The base plays a crucial role in deprotonating the carbazole nitrogen, and a variety of inorganic bases can be employed.

For the synthesis of the target molecule, this compound, a similar protocol would be employed, reacting 7H-dibenzo[c,g]carbazole with an excess of 1,4-dibromobenzene or with 1-bromo-4-iodobenzene to favor the mono-arylation product. Optimization of the catalyst, ligand, base, and solvent system would be necessary to achieve a high yield of the desired product.

Ullmann-Type Coupling Reactions

The Ullmann-type coupling reaction is a cornerstone in the synthesis of N-aryl carbazoles. This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between a carbazole and an aryl halide. In the case of this compound, the synthesis involves the reaction of 7H-dibenzo[c,g]carbazole with a brominated aryl species, typically 1-bromo-4-iodobenzene or 1,4-dibromobenzene, in the presence of a copper catalyst and a base.

A representative procedure for a similar transformation, the synthesis of 9-(4-bromophenyl)-9H-carbazole, involves heating a mixture of 9H-carbazole, 1,4-dibromobenzene, a copper catalyst such as copper(I) iodide (CuI) or copper sulfate (B86663) (CuSO₄), and a base like potassium carbonate (K₂CO₃). nih.gov The reaction is typically carried out in a high-boiling solvent or, in some cases, under neat conditions at elevated temperatures. nih.gov The bulky and sterically hindered nature of the 7H-dibenzo[c,g]carbazole substrate may necessitate more forcing reaction conditions compared to simpler carbazoles.

Recent advancements in Ullmann-type couplings have introduced milder and more efficient protocols. These often employ ligands to stabilize the copper catalyst and enhance its reactivity. For instance, the use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine in conjunction with a copper(I) source has been shown to promote the N-arylation of carbazoles effectively. rsc.orgresearchgate.net Furthermore, "on water" protocols using a CuI-based catalytic system with a prolinamide ligand have been developed, offering a more environmentally benign approach. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions for N-Arylation

The efficiency and yield of the N-arylation of 7H-dibenzo[c,g]carbazole are highly dependent on the careful optimization of several reaction parameters. Key factors include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Table 1: Optimization of Ullmann-Type N-Arylation of Carbazoles

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1CuI (5)1,10-phenanthroline (10)K₂CO₃ (2)DMF120Moderate
2CuI (5)N,N'-dimethylethylenediamine (20)K₃PO₄ (2)Dioxane110High
3Cu₂O (10)NoneCs₂CO₃ (2)DMSO140Good
4CuI (10)Prolinamide (20)K₂CO₃ (2)Water100Good organic-chemistry.org
5CuCl (5)1-methyl-imidazole (10)t-BuOLi (2)Toluene (B28343)110High acs.org

This table is a representative summary based on findings for the N-arylation of various carbazole derivatives and may be adapted for the specific synthesis of this compound.

For the sterically demanding 7H-dibenzo[c,g]carbazole, a more reactive arylating agent such as 1-bromo-4-iodobenzene might be preferred over 1,4-dibromobenzene to ensure selective reaction at the more labile carbon-iodine bond. The choice of base is also critical; stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can often improve yields, particularly with less reactive aryl bromides. The solvent should be aprotic and have a high boiling point to facilitate the reaction, with dimethylformamide (DMF), dioxane, and toluene being common choices. nih.govresearchgate.net The reaction temperature is typically elevated, often in the range of 100-150 °C, to overcome the activation energy of the C-N bond formation. researchgate.netorganic-chemistry.org

Purification Techniques and Methodologies for High Purity Product Isolation

The purification of this compound is a critical step to ensure its suitability for high-performance applications. The product is often contaminated with unreacted starting materials, homocoupled byproducts, and catalyst residues. Its large, rigid, and non-polar nature necessitates specialized purification techniques.

Advanced Chromatographic Separation Techniques

Column chromatography is a fundamental technique for the purification of this compound. Given the non-polar character of the molecule, a normal-phase silica (B1680970) gel column is typically employed. The eluent system must be carefully chosen to achieve good separation. A common approach for similar compounds involves a solvent gradient, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with a solvent such as dichloromethane (B109758) (DCM) or toluene. nih.gov For instance, a reported purification of 9-(4-bromophenyl)-9H-carbazole utilized a mobile phase of light petroleum:DCM (75:25). nih.gov

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. A phenyl-functionalized stationary phase can be particularly effective for separating large polycyclic aromatic compounds due to the π-π interactions between the analyte and the stationary phase. acs.org

Recrystallization and Sublimation Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The crude this compound, after initial chromatographic purification, can be dissolved in a suitable hot solvent or a solvent mixture, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of large aromatic compounds include toluene, xylene, or a mixture of solvents like chloroform (B151607) and ethanol.

Sublimation is an exceptionally effective method for the final purification of highly stable, non-volatile organic solids like this compound, especially for achieving the high purity required for electronic device fabrication. tcichemicals.com The process involves heating the solid under a high vacuum, causing it to transition directly from the solid to the gas phase. utoronto.calibretexts.org The gaseous compound then condenses on a cold surface (a "cold finger") as highly pure crystals, leaving behind non-volatile impurities. libretexts.org This technique is advantageous as it avoids the use of solvents and can effectively remove trace impurities that are difficult to separate by other means. utoronto.ca

Computational and Theoretical Investigations of Electronic Structure and Photophysical Processes

Density Functional Theory (DFT) Studies of Ground State Electronic Configurations

DFT has proven to be a robust method for investigating the ground-state electronic configurations of carbazole (B46965) derivatives. jnsam.com These studies are crucial for predicting the material's stability, reactivity, and charge-transport capabilities.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic behavior of a molecule. The energy levels of these orbitals and the gap between them dictate the molecule's charge injection and transport properties, as well as its absorption and emission characteristics.

For derivatives of the parent 7H-dibenzo[c,g]carbazole, the HOMO is typically localized on the electron-rich dibenzocarbazole (B1207471) moiety, while the LUMO distribution can be influenced by the nature of the substituent on the nitrogen atom. In the case of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, the HOMO is expected to reside primarily on the dibenzocarbazole core, and the LUMO would likely be distributed across the entire molecule, including the bromophenyl group. Precise energy values are dependent on the specific computational methodology and basis set employed.

Table 1: Representative FMO Energy Levels for Substituted Dibenzocarbazoles

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl-substituted carbazole-5.50-2.103.40
Bromo-substituted phenylcarbazole-5.65-2.303.35

Note: The data in this table is illustrative and based on typical values for similar carbazole derivatives. Actual values for this compound require specific computational results which are not publicly available.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the electron-rich regions (negative potential) are expected to be located around the nitrogen atom of the carbazole and the electronegative bromine atom. The hydrogen atoms of the aromatic rings would represent the electron-deficient regions (positive potential). This distribution influences intermolecular interactions in the solid state and solubility in various solvents.

Theoretically, the ionization potential (IP) can be estimated from the HOMO energy, while the electron affinity (EA) relates to the LUMO energy via Koopmans' theorem. These parameters are critical for assessing the energy barriers for hole and electron injection in electronic devices. A lower IP indicates a better hole-transporting material, while a higher EA suggests better electron-transporting capabilities.

The introduction of a bromine atom on the N-phenyl substituent has a notable electronic influence. Due to its electronegativity and the heavy atom effect, bromine can lower both the HOMO and LUMO energy levels compared to the unsubstituted phenyl derivative. This can lead to a red-shift in the absorption spectrum. Furthermore, the presence of bromine is known to enhance intersystem crossing, a process that facilitates the generation of triplet excitons, which is a crucial aspect for applications in phosphorescent organic light-emitting diodes (OLEDs).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is a powerful computational tool for investigating the electronic excited states of molecules. rsc.org It allows for the calculation of absorption spectra and the energies of singlet and triplet excited states, which are fundamental to understanding the photophysical processes of fluorescence and phosphorescence.

The lowest singlet (S1) and triplet (T1) excited state energies are key parameters that determine the emission color and efficiency of a luminescent material. The energy difference between S1 and T1 (ΔE_ST) is particularly important for processes like Thermally Activated Delayed Fluorescence (TADF).

For this compound, the S1 state is expected to be a locally excited (LE) state within the dibenzocarbazole framework, with some charge-transfer (CT) character from the carbazole donor to the bromophenyl acceptor. The heavy bromine atom is anticipated to promote efficient intersystem crossing from the S1 state to the triplet manifold (T_n), leading to population of the lowest triplet state, T1. This property is highly desirable for creating efficient phosphorescent emitters.

Table 2: Calculated Excited State Energies for a Generic Aryl-Substituted Dibenzocarbazole

Excited StateEnergy (eV)Predominant Character
S13.15LE / CT
T12.80LE
ΔE_ST0.35-

Note: This data is hypothetical and serves to illustrate the expected values. Precise calculations for this compound are required for accurate figures.

Oscillator Strengths and Transition Dipole Moments

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are pivotal in elucidating the nature of electronic transitions within a molecule. For this compound, such calculations would predict the oscillator strength (f) and the transition dipole moment (μ) for its key electronic transitions. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light, while the transition dipole moment provides insight into the change in the molecule's dipole moment during that transition.

In a molecule like this compound, the primary electronic transitions of interest would be from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized on the electron-rich dibenzo[c,g]carbazole moiety, and the LUMO on the electron-accepting 4-bromophenyl group. The calculated oscillator strengths would quantify the intensity of the absorption peaks in its electronic spectrum. A higher oscillator strength for a given transition corresponds to a more intense absorption band.

The transition dipole moment's orientation and magnitude are also critical. For instance, in a study of a trifluoromethyl-substituted furan/phenylene co-oligomer, TD-DFT was used to calculate the orientation of the transition dipole moment to understand its fluorescence properties. researchgate.net A similar approach for this compound would reveal the direction of charge displacement upon excitation.

Table 1: Hypothetical Oscillator Strengths and Transition Dipole Moments for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.104000.85
S₀ → S₂3.543500.15
S₀ → S₃3.993100.30
Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Intramolecular Charge Transfer (ICT) Character Analysis

The structure of this compound, which features an electron-donating dibenzocarbazole unit linked to an electron-withdrawing bromophenyl group, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of electronic polarization, which is significantly enhanced in the excited state. This transfer of electron density from the donor to the acceptor moiety is a key factor governing the compound's photophysical properties, such as its fluorescence and solvatochromism (the change in color with solvent polarity).

The ICT character can be computationally analyzed by examining the changes in the electron density distribution between the ground and excited states. A significant shift in electron density from the dibenzocarbazole to the bromophenyl ring upon excitation would confirm a strong ICT character. Studies on other donor-acceptor carbazole derivatives have demonstrated this phenomenon. For instance, research on N-(4-cyanophenyl)carbazole revealed a locally excited (LE) state as a precursor to the ICT state, with the ICT process occurring on an ultrafast timescale. nih.gov The study also determined a large excited-state dipole moment, which is a hallmark of a significant charge separation in the ICT state. nih.gov

In a study of novel donor-acceptor luminophores with a carbazole linker, TD-DFT calculations suggested that the observed emissions stemmed from local electron density redistribution upon excitation, indicating a through-bond charge transfer. rsc.org For this compound, a similar analysis would likely reveal a significant ICT character, which would be reflected in a large change in dipole moment upon excitation and a strong dependence of its fluorescence spectrum on the polarity of the solvent. A neutral, stable organic radical adduct composed of a carbazole donor and a polychlorotriphenylmethyl radical acceptor was found to exhibit a charge transfer band that showed a hypsochromic shift (shift to shorter wavelength) with increasing solvent polarity. rsc.org

Table 2: Illustrative Parameters for ICT Analysis of this compound

ParameterGround State (S₀)Excited State (S₁)
Dipole Moment (Debye) ~ 2-4 D~ 15-20 D
Electron Density on Donor HighReduced
Electron Density on Acceptor LowIncreased
Note: This table provides expected trends for a molecule with significant ICT character, based on data for analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Packing

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational flexibility and how they pack together in the solid state. For this compound, MD simulations could provide valuable insights into the rotational freedom around the single bond connecting the dibenzocarbazole and the bromophenyl ring. The preferred dihedral angle between these two moieties would influence the extent of electronic communication between them and, consequently, the ICT characteristics.

In the solid state, MD simulations can predict the most stable crystal packing arrangement. This is crucial as the intermolecular interactions in the crystal can significantly affect the material's bulk properties, such as charge transport and solid-state fluorescence. For instance, the relative orientation of neighboring molecules can lead to phenomena like aggregation-caused quenching or aggregation-induced emission. While specific MD simulation data for this compound is not available, studies on other complex organic molecules demonstrate the utility of this technique. For example, MD simulations have been used to determine the binding modes of small molecules in protein active sites, which involves analyzing conformational changes and intermolecular interactions. frontiersin.org

Theoretical Prediction of Reactivity and Potential Functionalization Pathways

Quantum chemical calculations can be used to predict the reactivity of this compound and to identify potential sites for functionalization. The distribution of the frontier molecular orbitals (HOMO and LUMO) is a key indicator of reactivity. The HOMO, being the site of the most loosely held electrons, is susceptible to electrophilic attack, while the LUMO, representing the region most favorable for accepting electrons, is prone to nucleophilic attack.

For this compound, the HOMO is expected to be primarily located on the electron-rich dibenzocarbazole core, suggesting that this part of the molecule would be more reactive towards electrophiles. Conversely, the LUMO is likely centered on the bromophenyl ring, making it a target for nucleophilic substitution, potentially at the carbon atom bearing the bromine.

Furthermore, computational methods can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. The biotransformation pathways of the parent compound, 7H-Dibenzo[c,g]carbazole, are known to be complex, with activation possible at both the ring carbon atoms and the pyrrole (B145914) nitrogen. nih.gov Computational studies can help to elucidate the preferred pathways for metabolic activation or intentional functionalization.

Table 3: Predicted Reactive Sites in this compound

SitePredicted ReactivityRationale
Dibenzo[c,g]carbazole Core Susceptible to Electrophilic AttackHigh HOMO density
Nitrogen Atom Potential for N-alkylation/arylationLone pair of electrons
Carbon bonded to Bromine Susceptible to Nucleophilic AttackLUMO density, positive electrostatic potential
Note: This table is a qualitative prediction based on general principles of electronic structure and reactivity.

Advanced Spectroscopic Characterization and Photophysical Process Analysis

Investigation of Absorption and Emission Spectroscopic Signatures

UV-Vis Absorption Profile and Band Assignments

The UV-Vis absorption spectrum of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is predicted to be dominated by the extended π-conjugated system of the dibenzo[c,g]carbazole moiety. For the parent compound, 7H-dibenzo[c,g]carbazole, characteristic absorption bands are observed due to π-π* transitions within the aromatic system. nih.gov The introduction of the N-phenyl group typically causes a bathochromic (red) shift in the absorption bands compared to the unsubstituted carbazole (B46965) core due to the extension of the π-conjugation.

The spectrum would likely exhibit sharp, structured bands at lower energies corresponding to the S₀ → S₁ transition and broader, more intense bands at higher energies for S₀ → S₂ and other transitions. coresyn.com The 4-bromophenyl group, with its electron-withdrawing bromine atom, would further influence the energy levels of the molecular orbitals, potentially leading to additional shifts in the absorption maxima and changes in molar absorptivity compared to the unsubstituted parent compound.

Table 1: Expected UV-Vis Absorption Characteristics

Transition Expected Wavelength Range (nm) Comments
S₀ → S₁ (π-π*) 350-400 Longest wavelength absorption, likely showing vibrational fine structure.
S₀ → S₂ (π-π*) 300-350 Higher energy transition, typically more intense.

Fluorescence and Phosphorescence Emission Dynamics and Quantum Yields

Fluorescence: Carbazole derivatives are known for their fluorescent properties. Upon excitation, this compound is expected to exhibit fluorescence from the decay of the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum is generally expected to be a mirror image of the S₀ → S₁ absorption band. nih.gov The presence of the heavy bromine atom can, through the heavy-atom effect, enhance spin-orbit coupling. This would facilitate intersystem crossing to the triplet state, which in turn could decrease the fluorescence quantum yield. nih.gov

Phosphorescence: The enhanced spin-orbit coupling due to the bromine atom is also expected to significantly promote phosphorescence. nih.gov This emission arises from the spin-forbidden decay from the lowest triplet state (T₁) to the singlet ground state (S₀). Bromophenyl-carbazole derivatives have been noted for exhibiting efficient room-temperature phosphorescence (RTP), often with high quantum yields and long excited-state lifetimes. nih.gov Therefore, it is highly probable that this compound would be a phosphorescent material.

Quantum Yields: The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For related bromophenyl-carbazole compounds, PLQYs up to 20% have been reported. nih.gov The specific quantum yield for this compound would depend on the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

Table 2: Predicted Emission Properties

Property Expected Behavior Rationale
Fluorescence Emission in the blue to green region of the spectrum. Based on typical carbazole chromophores.
Phosphorescence Likely to exhibit Room-Temperature Phosphorescence (RTP). Heavy-atom effect of bromine enhances T₁ population and radiative decay.
Fluorescence Quantum Yield (ΦF) Expected to be moderate to low. Competition from efficient intersystem crossing.

| Phosphorescence Quantum Yield (ΦP) | Potentially high. | Enhanced spin-orbit coupling favors phosphorescence. |

Time-Resolved Spectroscopy for Excited State Dynamics

Fluorescence Lifetime Measurements

The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. For typical carbazole derivatives, fluorescence lifetimes are in the nanosecond range (e.g., 7-15 ns). nih.gov However, for this compound, the lifetime is expected to be shorter. The heavy-atom effect of bromine increases the rate of intersystem crossing (k_isc), providing an additional decay channel for the S₁ state. Since the total decay rate is the sum of the rates of all decay processes (k_total = k_f + k_ic + k_isc), an increased k_isc leads to a shorter fluorescence lifetime (τF = 1/k_total).

Transient Absorption Spectroscopy and Excited State Decay Pathways

Transient absorption (TA) spectroscopy is a powerful technique to probe the excited states of molecules. A TA experiment on this compound would be expected to reveal several features:

Excited State Absorption (ESA): Immediately after photoexcitation, absorption from the S₁ state to higher singlet states (Sₙ) would be observed. This signal would decay with the fluorescence lifetime.

Triplet State Absorption: Following intersystem crossing, absorption from the T₁ state to higher triplet states (Tₙ) would appear. Due to the anticipated efficiency of ISC, the T₁ absorption signal would likely be prominent and have a much longer lifetime, potentially on the microsecond to millisecond timescale, corresponding to the phosphorescence lifetime.

Ground State Bleach: A negative signal corresponding to the depletion of the ground state population would also be present, mirroring the steady-state absorption spectrum.

The decay pathways would involve initial excitation to an upper singlet state, rapid internal conversion to the S₁ state, followed by competing fluorescence and intersystem crossing. The T₁ state would then decay primarily via phosphorescence.

Inter-System Crossing (ISC) and Reverse Inter-System Crossing (RISC) Mechanisms

Intersystem Crossing (ISC): This process involves a spin-forbidden transition from a singlet excited state (S₁) to a triplet excited state (T₁). In this compound, ISC is expected to be a highly efficient process. The primary mechanism facilitating this is the internal heavy-atom effect, where the bromine atom's large spin-orbit coupling constant provides a strong interaction between the singlet and triplet manifolds, significantly increasing the rate of S₁ → T₁ conversion.

Reverse Intersystem Crossing (RISC): RISC is the transition from an excited triplet state back to an excited singlet state (T₁ → S₁). This process is crucial for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). For RISC to be efficient, the energy gap between the S₁ and T₁ states (ΔEST) must be very small (typically < 0.2 eV). While the dibenzo[c,g]carbazole core provides a rigid structure, it is not immediately apparent if the ΔEST for this specific compound would be small enough to promote significant RISC. The introduction of the bromophenyl group is more likely to enhance standard phosphorescence via ISC rather than enable TADF through RISC, unless specific molecular design principles for minimizing ΔEST have been incorporated.

Electrochemical Characterization for Redox Behavior

The redox behavior of a molecule is a critical indicator of its ability to donate or accept electrons, which is a key function in many organic electronic devices. The electrochemical properties of this compound are investigated to understand its stability and charge-transport capabilities.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox processes of a compound. It provides information on the oxidation and reduction potentials, which are essential for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

General electrochemical studies of carbazole derivatives often show oxidation potentials in the range of 0.5 V to 1.5 V versus a standard reference electrode, with reduction potentials being less commonly reported as they often occur at highly negative potentials, indicating a lower electron-accepting capability.

Table 1: Representative Electrochemical Data for Carbazole Derivatives

CompoundOxidation Potential (V)Reduction Potential (V)Reference
Carbazole Derivative AData not availableData not availableN/A
Carbazole Derivative BData not availableData not availableN/A

Note: This table is illustrative. Specific data for this compound is not available.

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energies of the Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO levels. The HOMO energy can be estimated from the onset of the first oxidation peak, while the LUMO energy can be derived from the onset of the first reduction peak. These energy levels are critical in determining the charge injection and transport properties of the material in an electronic device.

The relationship is generally expressed by the following empirical equations:

EHOMO = - (Eoxonset + 4.4) eV

ELUMO = - (Eredonset + 4.4) eV

Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, versus the ferrocene/ferrocenium (Fc/Fc+) redox couple.

For many carbazole derivatives, the HOMO levels are typically found to be in the range of -5.0 to -6.0 eV, making them suitable as hole-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. The presence of the 4-bromophenyl substituent is anticipated to lower the HOMO level of this compound due to the inductive effect of the bromine atom. This can enhance the material's stability towards oxidation.

Table 2: Estimated Frontier Molecular Orbital Energies for Carbazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Electrochemical Band Gap (eV)
Carbazole Derivative AData not availableData not availableData not available
Carbazole Derivative BData not availableData not availableData not available

Note: This table is illustrative. Specific data for this compound is not available.

The electrochemical band gap (Eg), calculated as the difference between the LUMO and HOMO energies, provides an estimate of the electronic band gap of the material. This is a key parameter that influences the optical properties of the compound, such as its absorption and emission spectra.

Exploration of the Compound S Role in Functional Organic Materials and Optoelectronic Device Architectures

Integration as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a crucial role in the emissive layer by accommodating and facilitating the efficient recombination of charge carriers on guest emitter molecules. Carbazole (B46965) derivatives are widely employed as host materials, particularly for phosphorescent emitters, due to their high triplet energy and good charge-transporting properties. magtech.com.cnmdpi.com

Energy Level Alignment and Charge Balance within Device Stacks

The performance of an OLED is critically dependent on the alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the various materials within the device stack. Proper energy level alignment ensures efficient injection of holes and electrons from the respective electrodes and transport layers into the emissive layer. For a host material like 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, the HOMO and LUMO levels would be influenced by the extended conjugation of the dibenzocarbazole (B1207471) moiety and the electron-withdrawing nature of the bromo-phenyl group.

The HOMO level of the host should be aligned with the HOMO of the hole transport layer (HTL) to facilitate hole injection, while its LUMO level should be matched with the electron transport layer (ETL) for efficient electron injection. A balanced injection and transport of holes and electrons within the emissive layer are paramount for achieving high recombination efficiency. An imbalance in charge carriers can lead to the accumulation of one type of charge, which can quench excitons and reduce device efficiency. The molecular structure of this compound, with its large π-conjugated system, suggests it would possess good hole-transporting capabilities, a common feature of carbazole-based materials. magtech.com.cn

Influence on Device Performance Characteristics (e.g., Efficiency, Roll-off)

The ultimate measure of an OLED's performance lies in its efficiency, typically quantified by the external quantum efficiency (EQE), and its stability, often characterized by the efficiency roll-off at high brightness. The properties of the host material significantly impact these performance metrics.

A well-designed host material like this compound can contribute to high EQE by ensuring balanced charge injection and transport, efficient exciton (B1674681) formation, and effective energy transfer to the emitter.

Efficiency roll-off , the decrease in efficiency at high current densities, is a major challenge in OLED technology. It is often attributed to factors such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). A host material with good charge mobility can help to reduce the concentration of triplets and polarons in the emissive layer, thereby mitigating these quenching processes and reducing roll-off. researchgate.net The rigid structure of the dibenzocarbazole core could lead to high charge mobility, potentially resulting in devices with low efficiency roll-off.

Utilization in Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) devices offer a promising route to low-cost, flexible solar energy conversion. The active layer in the most common OPV architecture, the bulk heterojunction (BHJ), consists of a blend of an electron donor and an electron acceptor material.

Function as a Donor or Acceptor Component in Bulk Heterojunctions

Carbazole-based materials are predominantly used as electron donor materials in OPVs due to their electron-rich nature and excellent hole-transporting properties. researchgate.net The dibenzo[c,g]carbazole core in this compound would serve as the primary electron-donating unit. Upon absorption of light, it would generate an exciton.

The suitability of a material as a donor or acceptor is determined by its HOMO and LUMO energy levels relative to the other component in the blend. For efficient charge separation, the LUMO of the donor must be higher than the LUMO of the acceptor, and the HOMO of the donor must be lower than the HOMO of the acceptor. Theoretical investigations on similar carbazole-based dyes suggest that their electronic properties can be tuned for optimal performance in solar cells. researchgate.net

While typically a donor, the presence of the electron-withdrawing bromophenyl group could also allow for its investigation as a potential acceptor material in combination with a very strong donor. However, its primary and more likely role would be as an electron donor.

Charge Separation and Transport Mechanisms at Interfaces

The interface between the donor and acceptor domains in a BHJ is where the crucial process of charge separation occurs. After an exciton is formed in the donor material (this compound), it diffuses to the donor-acceptor interface. The energy offset between the LUMO levels of the donor and acceptor provides the driving force for the electron to transfer from the donor to the acceptor, while the hole remains on the donor.

Once separated, the free charge carriers must be efficiently transported to their respective electrodes to generate a photocurrent. The hole will travel through the donor phase, and the electron will travel through the acceptor phase. The large, planar structure of the dibenzocarbazole core is expected to facilitate efficient hole transport through π-π stacking interactions between adjacent molecules, a critical factor for achieving high power conversion efficiencies in OPV devices. rsc.org

Impact on Power Conversion Efficiency (PCE) via Morphology Control

The morphology of the active layer in bulk heterojunction (BHJ) organic solar cells is a decisive factor in determining the device's power conversion efficiency (PCE). researchgate.netnih.gov Proper morphology ensures the formation of distinct, yet interpenetrating, donor and acceptor domains, which is essential for efficient exciton dissociation and charge transport. While direct studies focusing exclusively on this compound as a primary donor or morphology control agent in OSCs are not extensively detailed in current literature, the impact of bromination on related carbazole derivatives provides significant insights.

The strategic placement of a bromine atom on the dibenzo[c,g]carbazole framework, as in this compound, is expected to similarly influence these properties, offering a pathway to optimize the nanoscale morphology of photoactive layers for improved device performance.

Application in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. springerprofessional.de The performance of an OFET is largely defined by the charge carrier mobility of the semiconductor layer. dntb.gov.ua Carbazole derivatives are highly regarded as p-type semiconductors due to their excellent hole-transporting capabilities. beilstein-journals.orgresearchgate.net The large, planar, and aromatic structure of the 7H-dibenzo[c,g]carbazole core provides a strong foundation for efficient intermolecular π-π stacking, which is crucial for charge transport. nih.gov

Charge Carrier Mobility and Transport Pathways

High charge carrier mobility in organic semiconductors relies on well-ordered molecular packing to create effective pathways for charge to travel through the thin film. scribd.com The rigid structure of the dibenzo[c,g]carbazole moiety is inherently conducive to forming such ordered domains. In related carbazole-based materials, hole mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ have been regularly achieved. researchgate.net

The functionalization of the carbazole nitrogen with a 4-bromophenyl group can significantly influence the resulting molecular conformation and solid-state packing. The dihedral angle between the carbazole and the phenyl group can prevent excessive molecular aggregation, which is beneficial for solution processability, while still allowing for the ordered packing required for high mobility. researchgate.net Studies on similar oligomeric semiconductors have shown that deposition techniques, such as dip-coating, can produce highly ordered microribbon structures, leading to a significant increase in hole mobility to values as high as 0.5 cm² V⁻¹ s⁻¹. scribd.com This demonstrates that the processing of materials like this compound is a key parameter in realizing its full potential for high-mobility OFETs.

Thin Film Morphology and Molecular Packing Effects on Device Performance

The transition from a solution to a solid thin film is a critical step that dictates the final morphology of the semiconductor layer and, therefore, the OFET's performance. researchgate.net The choice of solvent and the deposition method are instrumental in controlling this process. nih.gov For solution-processable small molecules like this compound, controlling the crystallization and molecular arrangement is paramount. scribd.com

Research on blends of small-molecule semiconductors with insulating polymers, like polystyrene, has shown that this approach can improve the uniformity of inkjet-printed films by stabilizing the drop ejection process and preventing the "coffee stain" effect. rsc.org Furthermore, the degree of crystallinity and the orientation of the semiconductor molecules at the dielectric interface are strongly dependent on the processing conditions. researchgate.netrsc.org For instance, in carbazole-dihexylquaterthiophene systems, dip-coating at specific speeds resulted in superior molecular ordering and uniform microribbon orientation, which directly correlated with higher hole mobility. scribd.com This highlights the profound impact that morphology and molecular packing have on device performance, a principle that is directly applicable to the development of OFETs based on this compound.

Application in Self-Assembled Monolayers (SAMs) as Interfacial Layers

Self-assembled monolayers (SAMs) have become a powerful tool for engineering interfaces in optoelectronic devices. nih.govnih.gov By forming a single, ordered molecular layer on a substrate, SAMs can modify surface properties, such as work function, and improve the energy level alignment between adjacent layers, thereby enhancing device efficiency and stability. nih.gov Carbazole-based molecules with anchoring groups like phosphonic acid are particularly effective as hole-selective contacts in inverted perovskite and organic solar cells. researchgate.netrsc.orgnih.gov

Interfacial Dipole Formation and Work Function Tuning

A key function of SAMs is their ability to tune the work function of conductive oxides like indium tin oxide (ITO). researchgate.net This is achieved through the formation of an interfacial dipole moment. Research on a derivative, where bromination is applied to the chemically inert sites of 7H-dibenzo[c,g]carbazole, demonstrates this principle effectively. researchgate.net The presence of the bromine atom helps to maximize the molecule's dipole moment. researchgate.net

When these molecules assemble into a dense, crystalline layer on the substrate, the collective effect of these individual molecular dipoles can significantly alter the surface's work function. researchgate.net This modification plays a pivotal role in reducing the energy barrier for charge injection or extraction, which is critical for device performance. researchgate.net The ability to tune the work function over a wide range makes these materials highly versatile for optimizing the interface between the electrode and the active layer in various device architectures. researchgate.net

Enhancing Charge Extraction and Suppressing Recombination

By effectively tuning the work function of the anode, SAMs based on molecules like this compound can create a more favorable energy level alignment for extracting holes from the perovskite or organic active layer. researchgate.netnih.gov This improved alignment minimizes the energy loss associated with charge transfer at the interface.

Furthermore, the formation of a dense and uniform monolayer serves as a physical barrier that can passivate surface defects on the electrode. researchgate.netrsc.org This passivation is crucial for suppressing non-radiative recombination, a major loss mechanism in solar cells. researchgate.netresearchgate.net Studies on the related Br-2PACz SAM showed that its use as a hole transport layer led to suppressed recombination and faster charge extraction, contributing to both higher efficiency and improved device stability. researchgate.net The combination of work function tuning and defect passivation makes these carbazole-based SAMs highly effective at enhancing charge extraction efficiency. researchgate.netresearchgate.net

Interactive Data Table: Performance of Solar Cells with Brominated Carbazole SAMs

The following table summarizes the photovoltaic parameters for perovskite solar cells using a brominated carbazole derivative (Br-2PACz) as the hole transport layer, demonstrating the impact of such modifications on device performance. researchgate.netrsc.org

Hole Transport Layer (HTL)VOC (V)JSC (mA/cm²)Fill Factor (FF) (%)PCE (%)
Br-2PACz 0.8427.480.119.51
2PACz (non-brominated) 0.8327.179.218.44
PEDOT:PSS 0.8126.575.816.33

VOC: Open-Circuit Voltage, JSC: Short-Circuit Current Density, FF: Fill Factor, PCE: Power Conversion Efficiency.

Surface Wettability and Film Coverage Effects

Detailed research into the surface wettability of this compound thin films provides insights into how this material interacts with subsequently deposited layers. The uniformity and quality of the film are crucial for efficient charge transport and to prevent short circuits in the final device. Generally, carbazole-based materials are known for their role in creating efficient hole-transporting layers (HTLs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).

The wettability of a substrate is often a challenge when using carbazole-based self-assembled monolayers (SAMs). For instance, perovskite precursor solutions, which are typically ionic, exhibit poor wettability on many conjugated SAMs. This can lead to incomplete coverage of the SAM by the perovskite layer, which negatively impacts device reproducibility and performance. To address this, modifications such as introducing a second component to the precursor solution have been explored to improve the wettability of the substrate by the perovskite solution, thereby enhancing device yield and performance.

The morphology of the film surface, often studied using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), reveals details about the film's texture and homogeneity. For instance, studies on other carbazole derivative polymers have shown varied surface morphologies, from non-homogeneous surfaces with rounded corners to smoother films. A smoother surface morphology is generally desirable as it promotes good interfacial contact and efficient charge transport. For example, a smoother film of a carbazole derivative, KZRD, was shown to facilitate better interfacial contact and hole transport, leading to a higher power conversion efficiency in perovskite solar cells.

Strategies for Further Functionalization and Structure Performance Relationship Studies

Post-Synthetic Modification via Cross-Coupling Reactions at the Bromine Site

The bromine atom on the phenyl group of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and the extension of the π-conjugated system.

The Suzuki-Miyaura coupling is a highly efficient and widely used method for the formation of C-C bonds, particularly for the arylation of aryl halides. nih.govrsc.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position of the N-phenyl ring. The general reaction involves the coupling of the bromo-functionalized dibenzocarbazole (B1207471) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com

The choice of catalyst, base, and solvent can significantly influence the reaction efficiency. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly employed. nih.govbeilstein-journals.org A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), can be used to facilitate the transmetalation step in the catalytic cycle. nih.govnih.gov The reaction is typically carried out in solvents like toluene (B28343), DMF, or 1,4-dioxane. nih.govmdpi.com

The introduction of different aryl groups through Suzuki-Miyaura coupling can have a profound impact on the electronic properties of the resulting molecule. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO and LUMO energy levels, thereby tuning the emission color and other photophysical properties. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aryl Compounds

EntryAryl Bromide SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10)K₂CO₃Dioxane/H₂O120 (MW)85
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80Good
33-Bromo-9-hexylcarbazole(4-formylphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH/H₂O90Not Specified

This table presents data from studies on structurally related bromo-substituted heterocyclic compounds to illustrate typical reaction conditions for Suzuki-Miyaura coupling. nih.govmdpi.combeilstein-journals.org

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions offer further avenues for the functionalization of this compound.

The Stille coupling utilizes organotin reagents as coupling partners. This reaction is known for its tolerance to a wide range of functional groups and is effective for creating complex molecular architectures. researchgate.net

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to the introduction of vinyl groups. researchgate.netnih.gov This can be a stepping stone for further transformations or for creating materials with specific photophysical properties.

The Sonogashira coupling is a powerful method for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne. researchgate.netnih.govbeilstein-journals.org This reaction is particularly valuable for extending the π-conjugation of the molecule, which can lead to significant red-shifts in absorption and emission spectra. The introduction of an ethynyl (B1212043) linkage can also influence the molecular geometry and packing in the solid state.

These cross-coupling reactions significantly expand the synthetic toolbox for modifying the this compound core, enabling the creation of a vast library of new materials.

The primary goal of employing these cross-coupling strategies is to introduce a variety of functional groups and to extend the π-conjugated system of the parent molecule. By carefully selecting the coupling partner, it is possible to append moieties with specific electronic or steric properties.

For example, attaching electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro, formyl) can systematically tune the frontier molecular orbital (FMO) energies. beilstein-journals.org Extending the π-system by introducing additional aromatic or unsaturated units can lead to materials with smaller bandgaps, which is desirable for applications in near-infrared (NIR) emitting OLEDs or as low bandgap donors in organic solar cells. researchgate.net The introduction of bulky substituents can also be used to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence. rsc.org

Rational Design Principles for Modulating Electronic and Optical Characteristics

The electronic properties of organic semiconductor materials are largely governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov The energy difference between the HOMO and LUMO, the optical gap, determines the absorption and emission wavelengths of the material.

The introduction of substituents on the this compound framework can significantly alter the HOMO and LUMO energy levels. rsc.orgnih.gov Electron-donating groups (EDGs) generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) tend to lower the LUMO energy level. rsc.org By strategically placing EDGs and EWGs on the molecule, it is possible to fine-tune the optical gap and, consequently, the color of emission.

For instance, attaching an EDG to the dibenzocarbazole core and an EWG to the N-phenyl ring can induce an intramolecular charge transfer (ICT) character in the excited state, which often leads to red-shifted emission and solvatochromism. beilstein-journals.org

Table 2: Predicted Influence of Substituents on the Electronic Properties of Dibenzo[c,g]carbazole Derivatives

Substituent Type at 4-position of N-phenyl ringExpected Effect on HOMOExpected Effect on LUMOExpected Change in Optical Gap
Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂)Minor IncreaseNo Significant ChangeMinor Decrease
Electron-Withdrawing Group (e.g., -CN, -NO₂)Minor DecreaseSignificant DecreaseDecrease
Extended π-System (e.g., -biphenyl, -pyrene)IncreaseDecreaseSignificant Decrease

This table provides a qualitative prediction based on established principles of substituent effects on aromatic systems. rsc.orgnih.gov

Beyond the electronic effects of substituents, their steric properties also play a critical role in determining the performance of materials in electronic devices. The introduction of bulky substituents can be a powerful strategy to control the morphology of thin films and to mitigate detrimental intermolecular interactions. rsc.org

In the solid state, planar aromatic molecules often exhibit strong π-π stacking, which can lead to the formation of aggregates. This aggregation can quench fluorescence and reduce the efficiency of light-emitting devices. By introducing sterically demanding groups, it is possible to disrupt this π-π stacking, leading to materials with higher solid-state luminescence quantum yields. rsc.org

Comparative Studies with Other Dibenzo[c,g]carbazole Derivatives

The substituent at the nitrogen atom (N-substituent) of the dibenzo[c,g]carbazole core plays a pivotal role in determining the molecule's fundamental properties. The variation from alkyl to aryl substituents, and the further modification of these aryl groups, can lead to significant changes in thermal stability, solubility, and electronic characteristics.

The introduction of an N-aryl group, such as the 4-bromophenyl group in this compound, generally enhances the thermal stability compared to N-alkyl or unsubstituted counterparts. For instance, carbazole-based materials are known for their high thermal stability, which is a critical parameter for the longevity and reliability of organic light-emitting diodes (OLEDs). The glass transition temperature (Tg), a measure of the stability of the amorphous glassy state, is often higher for N-aryl substituted carbazoles.

The electronic properties are also heavily influenced by the N-substituent. The introduction of an aryl group can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). N-arylcarbazoles often exhibit intramolecular charge transfer (ICT) character in the excited state, which can be modulated by the electronic nature of the aryl substituent. clockss.org For example, electron-withdrawing groups on the N-phenyl ring can lower both HOMO and LUMO energy levels, which can be beneficial for charge injection in electronic devices.

The nature of the N-substituent also impacts the hole-transporting properties of these materials. While carbazole (B46965) derivatives are generally known for their good hole-transport capabilities, the specific substituent can modulate hole mobility. Studies on carbazole-fluorene copolymers have shown that varying the N-substituent from an alkyl chain like 2-ethylhexyl to a more complex group can influence electroluminescence efficiency and even introduce memory effects in devices. nih.gov

N-Substituent Key Property Impact Observed Trends Illustrative Derivatives
Alkyl Chains Improved solubility, potentially lower thermal stability compared to aryl substituents.Generally leads to good film-forming properties. Longer or branched alkyl chains enhance solubility.7-(2-Ethylhexyl)-7H-dibenzo[c,g]carbazole
Unsubstituted (H) Serves as a baseline for comparative studies. nih.govAllows for intermolecular hydrogen bonding, which can influence packing and properties.7H-Dibenzo[c,g]carbazole nih.gov
Aryl Groups (e.g., Phenyl) Enhanced thermal stability (higher Tg), tunable electronic properties through substitution on the aryl ring.Can induce intramolecular charge transfer (ICT) characteristics. clockss.org7-Phenyl-7H-dibenzo[c,g]carbazole
Substituted Aryl Groups (e.g., 4-Bromophenyl) Further modification of electronic properties due to inductive and resonance effects of the substituent.Electron-withdrawing groups can lower HOMO/LUMO levels. clockss.orgThis compound
Thienyl Groups Perturbs the electronic properties of the carbazole core, with the position of linkage (2-thienyl vs. 3-thienyl) having a significant effect. clockss.org2-Thienyl substitution has a more pronounced effect on the ground and excited states. clockss.org7-(Thiophen-2-yl)-7H-dibenzo[c,g]carbazole

Functionalizing the peripheral positions of the dibenzo[c,g]carbazole core offers another powerful strategy to manipulate its electronic structure. The position of substitution is critical, with different locations on the carbazole backbone leading to distinct changes in properties.

A well-documented example is the comparison between 2,7- and 3,6-disubstituted carbazole derivatives. These two substitution patterns result in different electronic and electrochemical behaviors. For instance, in the context of hole-transporting materials for dye-sensitized solar cells, 3,6-disubstituted carbazoles have shown higher power conversion efficiencies in some cases, attributed to better pore filling in the mesoporous TiO2 layer due to increased solubility. researchgate.net However, 2,7-disubstituted carbazole polymers have exhibited more suitable HOMO levels and higher hole mobility in perovskite solar cells. researchgate.net The connectivity at the 2,7-positions can lead to a more extended π-conjugation compared to the 3,6-positions. rsc.org

The introduction of different functional groups at these peripheral positions can further tune the electronic properties. Attaching electron-donating groups, such as methoxy (B1213986) groups, can raise the HOMO level, while electron-withdrawing groups can lower it. The position of these substituents is also crucial; for example, methoxy substitution at the 3,6-positions has a different impact on the HOMO-LUMO gap compared to substitution at the 2,7-positions. rsc.org

Furthermore, the introduction of bulky groups at the periphery can influence the molecular packing in the solid state, which in turn affects charge transport properties. For materials used in OLEDs, preventing close molecular packing can suppress excimer formation and lead to purer emission colors.

Peripheral Functionalization Key Property Impact Observed Trends Illustrative Derivatives
2,7-Disubstitution Leads to more linear and extended π-conjugation.Can result in higher hole mobility and more suitable HOMO levels for certain device architectures. researchgate.net2,7-Dibromo-7H-dibenzo[c,g]carbazole
3,6-Disubstitution May lead to a more twisted molecular structure compared to 2,7-substitution.Can enhance solubility and lead to better film morphology and device performance in specific applications. researchgate.net3,6-Dibromo-7H-dibenzo[c,g]carbazole
Hydroxylation Introduces polar functional groups that can participate in hydrogen bonding.The position of the hydroxyl group (e.g., 2-OH, 3-OH, 4-OH) affects the mutagenic potential of the parent compound. nih.gov2-Hydroxy-7H-dibenzo[c,g]carbazole nih.gov
Attachment of Donor/Acceptor Groups Creates donor-acceptor systems with potential for intramolecular charge transfer, influencing optical and electronic properties.The strength and nature of the donor/acceptor groups dictate the extent of the charge transfer and the resulting properties.Derivatives with peripheral triphenylamine (B166846) (donor) or benzothiadiazole (acceptor) units.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies for Related Dibenzo[c,g]carbazole Analogues

The synthesis of functionalized dibenzo[c,g]carbazole derivatives is crucial for tuning their properties and exploring new applications. While classical methods like the Graebe-Ullman and Bucherer-Bergs reactions have been foundational, recent research focuses on more efficient and versatile strategies. rsc.org

One promising direction is the use of transition metal-catalyzed C-H activation and functionalization. chim.it This approach allows for the direct introduction of various functional groups onto the carbazole (B46965) core, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. For instance, rhodium-catalyzed intramolecular benzannulation has been employed for the formation of tetracyclic carbazoles. rsc.org Similarly, palladium-catalyzed intramolecular C-H amination and tandem C-H functionalization/C-N bond formation have proven effective for synthesizing carbazole derivatives. polyu.edu.hknih.gov These methods could be adapted for the synthesis of novel analogues of 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole with tailored electronic properties.

Another area of development is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. A notable example is the Diels-Alder approach for constructing halogenated, o-nitro biaryl templates, which can then be used in the synthesis of complex carbazole structures. polyu.edu.hk The development of one-pot procedures, such as allylation followed by E-2 elimination and 6π-electrocyclization, also presents an efficient route to functionalized carbazoles. rsc.org

Furthermore, the synthesis of aza nih.govhelicenes derived from carbazole highlights the intricate molecular architectures that can be achieved. nih.gov These syntheses often involve key steps like Suzuki cross-couplings and intramolecular nitrene insertions. nih.gov The functionalization of the dibenzo[c,g]carbazole scaffold can also be achieved post-synthesis. For example, various monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole have been synthesized via methods like the Fischer indole (B1671886) synthesis followed by demethylation, or through rearrangement and hydrolysis reactions. nih.gov These methodologies provide a toolbox for creating a diverse library of 7-aryl-7H-dibenzo[c,g]carbazole analogues, each with potentially unique properties.

Table 1: Selected Synthetic Methodologies for Carbazole Derivatives

Methodology Key Features Potential Application for Dibenzo[c,g]carbazole Analogues
Transition Metal-Catalyzed C-H Activation High atom economy, direct functionalization. chim.it Introduction of a wide range of functional groups to the dibenzo[c,g]carbazole core to tune electronic properties.
Domino Reactions (e.g., Diels-Alder) Step-efficient, rapid construction of complex molecules. polyu.edu.hk Efficient synthesis of polycyclic and highly substituted analogues.
One-Pot Procedures Reduced workup and purification steps, increased efficiency. rsc.org Streamlined synthesis of functionalized 7-aryl-dibenzo[c,g]carbazoles.
Aza nih.govhelicene Synthesis Creation of complex, chiral, three-dimensional structures. nih.gov Development of chiroptical materials based on the dibenzo[c,g]carbazole framework.

Advanced In Situ Characterization Techniques for Material Performance Evaluation

To fully understand and optimize the performance of materials based on this compound, particularly in devices like organic light-emitting diodes (OLEDs), advanced in situ characterization techniques are indispensable. These techniques allow for the real-time monitoring of physical and chemical changes in the material under operational conditions, providing crucial insights into degradation mechanisms and structure-property relationships.

For thin-film applications, techniques such as in situ electroluminescence and photoluminescence spectroscopy are vital for assessing the stability and efficiency of the emissive layer. acs.org Changes in the emission spectra over time can indicate chemical degradation of the material or morphological changes in the film. In situ spectroscopic ellipsometry can be used to monitor changes in the thickness and refractive index of the organic layers during device operation, providing information on material stability and interface quality.

The degradation of carbazole-based materials is a critical area of study. While specific in situ studies on this compound are not widely reported, research on the degradation of carbazole and its derivatives by microorganisms like Pseudomonas sp. indicates that the substitution pattern significantly affects biodegradability. nih.gov This suggests that the bromine substituent in the title compound could influence its environmental persistence and degradation pathways.

Furthermore, techniques that probe charge transport in real-time are of great interest. Time-resolved microwave conductivity and time-of-flight measurements can provide information on charge carrier mobility and trapping within the material, which are critical parameters for device performance. bohrium.com The use of in situ atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can reveal changes in surface morphology and work function during device operation, offering insights into the stability of interfaces and the distribution of charge.

Computational-Aided Design and High-Throughput Screening of New Derivatives

Computational chemistry plays an increasingly vital role in the rational design and discovery of new organic materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, photophysical properties, and charge transport characteristics of molecules like this compound and its derivatives. rsc.orgresearchgate.net

Computational studies can be used to predict key parameters such as HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔE_ST), and reorganization energies, which are crucial for designing efficient materials for OLEDs, particularly for thermally activated delayed fluorescence (TADF) applications. rsc.org For instance, by systematically modifying the substituents on the dibenzo[c,g]carbazole core in silico, it is possible to screen for derivatives with optimized properties, such as a small ΔE_ST for efficient reverse intersystem crossing in TADF emitters. rsc.org

High-throughput virtual screening (HTVS) is a computational approach that allows for the rapid evaluation of large libraries of virtual compounds. nih.gov This methodology can be applied to screen a vast chemical space of 7-aryl-7H-dibenzo[c,g]carbazole derivatives to identify candidates with desirable properties for specific applications, such as high charge carrier mobility or specific absorption/emission wavelengths. The process typically involves generating a virtual library of compounds and then using computational models to predict their properties, thereby prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

For example, a diversity-based high-throughput virtual screening (D-HTVS) approach has been successfully used to screen a library of nearly 0.75 million compounds to identify novel inhibitors for specific biological targets. nih.gov A similar strategy could be employed to discover new dibenzo[c,g]carbazole derivatives for optoelectronic applications. The investigation of charge-transport properties of carbazole-based macrocycles using a combination of experimental techniques and DFT calculations provides a framework for how computational studies can guide the development of new materials. bohrium.com

Table 2: Key Parameters from Computational Studies of Carbazole Derivatives

Parameter Significance for Material Design Typical Computational Method
HOMO/LUMO Energy Levels Determines charge injection and transport properties. DFT (e.g., B3LYP)
Singlet-Triplet Energy Gap (ΔE_ST) Crucial for designing TADF emitters (small ΔE_ST is desired). rsc.org TD-DFT
Reorganization Energy Affects charge transport rates (lower values are generally better). researchgate.net DFT
Absorption/Emission Wavelengths Determines the color of light emitted or absorbed. TD-DFT

Exploration of Multi-functional Materials Incorporating the Dibenzo[c,g]carbazole Unit

The rigid and electronically active dibenzo[c,g]carbazole scaffold is an excellent platform for the development of multi-functional materials, where a single material can perform multiple roles in a device or respond to various external stimuli. beilstein-journals.orgresearchgate.net

In the context of OLEDs, carbazole derivatives have been designed to function as both deep-blue emitters and phosphorescent hosts, demonstrating their versatility. rsc.org The incorporation of both electron-donating carbazole units and electron-accepting moieties within the same molecule can lead to materials with hybridized local and charge-transfer (HLCT) excited states, which is a promising strategy for achieving high-performance blue emitters. rsc.org Furthermore, carbazole-based materials have been developed that can act as both emitters and host materials in OLEDs, simplifying device architecture and potentially reducing manufacturing costs. beilstein-journals.org

The dibenzo[c,g]carbazole unit can also be incorporated into materials designed for sensing applications. For instance, carbazole-based fluorescent materials have been developed for the detection of explosives and changes in pH. researchgate.net The high fluorescence quantum yield and the potential for functionalization make the dibenzo[c,g]carbazole core an attractive building block for chemosensors. The construction of metal-organic frameworks (MOFs) using carbazole-based ligands has led to fluorescent probes for the detection of picric acid. mdpi.com

The development of multi-carbazole derivatives with twisted, zigzag structures has been shown to inhibit dye aggregation and charge recombination in dye-sensitized solar cells (DSSCs), leading to high open-circuit voltages and improved efficiencies. rsc.org This highlights the potential of using the dibenzo[c,g]carbazole scaffold to create materials with tailored morphologies for specific applications. The combination of the dibenzo[c,g]carbazole unit with other functional groups can lead to materials with a wide range of interesting properties, from aggregation-induced emission (AIE) to mechanochromism. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of carbazole derivatives typically involves alkylation, cyclization, or Suzuki coupling reactions. For example, alkylation of carbazole with brominated intermediates (e.g., 1,4-dibromobutane) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can achieve yields >85% under reflux (45°C, 3–24 h) . Solvent choice (e.g., toluene, DMF) and stoichiometric ratios of reactants significantly impact purity. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography is critical to isolate the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR/FTIR : To confirm bromophenyl substitution patterns and carbazole backbone integrity .
  • UV-Vis Spectroscopy : To analyze π-conjugation and electronic transitions (e.g., λmax in ethanol or dioxane) .
  • X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., π-π stacking in carbazole derivatives) .
  • Mass Spectrometry : To verify molecular weight (C20H13NBr, MW: 361.24 g/mol) and isotopic patterns .

Q. What is the rationale behind studying structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies focus on the bromophenyl group’s electronic effects and the carbazole core’s planar structure. For instance:

  • The bromine atom enhances electrophilic substitution reactivity, enabling further functionalization .
  • The dibenzocarbazole framework may influence charge transport properties, relevant for optoelectronic applications .
  • Computational modeling (DFT) can predict HOMO/LUMO levels to guide experimental design .

Advanced Research Questions

Q. How can contradictory data on the biological activity of carbazole derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. mutagenic effects) require:

  • Dose-Response Studies : To establish therapeutic windows and avoid cytotoxicity artifacts .
  • Metabolic Profiling : Using LC-MS to identify active metabolites or degradation products .
  • In Silico Toxicity Prediction : Tools like ProTox-II can flag potential carcinogenicity (e.g., IARC class 2B for polycyclic carbazoles) .

Q. What experimental strategies mitigate challenges in synthesizing large-scale or high-purity batches?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions and improve scalability .
  • Catalytic Optimization : Palladium catalysts (e.g., PdCl2(PPh3)2) enhance coupling efficiency in Suzuki reactions .
  • In-Line Analytics : HPLC or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do environmental factors (e.g., light, humidity) affect the stability of this compound?

  • Methodological Answer : Stability studies should include:

  • Accelerated Aging Tests : Under UV light (λ = 254–365 nm) to simulate photodegradation .
  • Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds (e.g., melting point: ~141–143°C) .
  • Hygroscopicity Tests : Storage in desiccators with controlled humidity (20–40% RH) to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do reported melting points for carbazole derivatives vary across studies?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) yield different crystal forms .
  • Impurity Profiles : Residual solvents (DMSO, acetone) depress melting points; rigorous drying is essential .
  • Calibration Errors : Use certified reference standards (e.g., NIST) for DSC/melting point apparatus .

Interdisciplinary Research Considerations

Q. How can this compound be integrated into materials science or biomedical research?

  • Methodological Answer :

  • Optoelectronics : As a hole-transport layer in OLEDs due to its planar, conjugated structure .
  • Drug Delivery : Functionalization with PEG or targeting ligands (e.g., folate) to enhance bioavailability .
  • Surface Chemistry : Study adsorption on metal oxides (e.g., TiO2) for catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.